molecular formula C20H27NOS B1396839 (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 1148154-91-9

(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B1396839
CAS No.: 1148154-91-9
M. Wt: 329.5 g/mol
InChI Key: AXOQYAWBBDSEMG-KRWDZBQOSA-N
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Description

The compound (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine (CAS: 1232344-37-4) is a chiral tetrahydronaphthalen-2-amine derivative featuring a methoxy group at position 5, a propyl group, and a 2-thiophenylethyl substituent on the amine nitrogen. Its molecular formula is C20H28ClNOS (hydrochloride salt, MW: 365.96) or C20H27NOS (free base, MW: 329.50) . The thiophene moiety and stereochemistry play critical roles in its physicochemical and pharmacological properties.

Properties

IUPAC Name

(2S)-5-methoxy-N-propyl-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NOS/c1-3-12-21(13-11-18-7-5-14-23-18)17-9-10-19-16(15-17)6-4-8-20(19)22-2/h4-8,14,17H,3,9-13,15H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOQYAWBBDSEMG-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729093
Record name (2S)-5-Methoxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148154-91-9, 101945-65-7
Record name (S)-5-Methoxy-n-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1148154919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-5-Methoxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-5-METHOXY-N-PROPYL-N-(2-(THIOPHEN-2-YL)ETHYL)-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6E9QF4TQ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Starting Material and Chiral Amination

  • Raw Material: 5-methoxy-2-tetralone is used as the initial substrate.
  • Chiral Amination: The ketone undergoes amination with chiral amines such as (R)-α-methylbenzylamine or tert-butanesulfinamide, often in the presence of a catalyst and reducing agents like sodium borohydride or Hantzsch ester.
  • Asymmetric Reduction: This step ensures the formation of the (S)-configured amine intermediate with high enantiomeric excess, avoiding racemic mixtures and the need for later chiral resolution.

Reductive Amination and Alkylation

  • The chiral intermediate reacts with propionaldehyde under acidic conditions with a reducing agent (e.g., sodium borohydride) to form the N-propyl substituted amine.
  • Alkylation with bromopropane or related alkyl halides is employed to introduce the N-propyl group when starting from amine intermediates.

Introduction of the Thiophene Ethyl Group

  • The 2-(thiophen-2-yl)ethyl substituent is introduced through nucleophilic substitution reactions using 2-(2-bromoethyl)thiophene or related reagents.
  • Typical conditions involve potassium carbonate as a base and polar aprotic solvents like N,N-dimethylformamide (DMF).

Catalytic Hydrogenation and Salt Formation

  • Catalytic hydrogenation (e.g., using 10% palladium on carbon under hydrogen pressure) is performed to remove protecting groups such as benzyl groups and to finalize the tetrahydronaphthalenamine structure.
  • The free base is then converted into a pharmaceutically acceptable salt, commonly the hydrochloride salt, by treatment with hydrochloric acid.

Representative Example of Preparation (Stepwise)

Step Reaction Description Reagents/Conditions Outcome Yield & Purity
1 Reductive amination of (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine with propionaldehyde Reducing agent (NaBH4), acidic medium, molar ratio 1:1.8 Formation of intermediate compound II High yield (example: 87.1%), >98% purity by HPLC
2 Catalytic hydrogenation of intermediate II 10% Pd/C, H2 pressure 10-20 kg/cm², room temp, 4-6 h Deprotection and formation of free amine High conversion, followed by salt formation
3 Salt formation Addition of concentrated HCl Formation of hydrochloride salt of (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride Isolated as off-white solid, high purity

Comparative Analysis of Preparation Routes

Feature Route A (Using R-α-methylbenzylamine) Route B (Using tert-butanesulfinamide) Route C (Chiral Resolution)
Chiral induction method Chiral amine addition and reduction Chiral sulfinamide mediated asymmetric reduction Resolution of racemate by chiral acids
Optical purity High (direct asymmetric synthesis) High (stereoselective reduction) Moderate to high (depends on resolution efficiency)
Process complexity Moderate Moderate to high High (additional resolution step)
Scalability Good Good Less favorable due to resolution step
Environmental impact Mild reagents, green solvents possible Similar More waste due to resolution

Research Findings and Industrial Relevance

  • The asymmetric reductive amination approach using chiral amines or sulfinamides is favored for industrial synthesis due to fewer steps and avoidance of racemic mixtures, leading to higher overall yields and optical purity.
  • Catalytic hydrogenation under mild conditions ensures efficient deprotection without racemization.
  • The final salt formation step improves stability and pharmaceutical suitability.
  • Process improvements focus on greener solvents, milder conditions, and minimizing hazardous reagents for large-scale production.
  • Patent literature emphasizes the importance of controlling molar ratios, reaction times, and temperatures to optimize yield and purity.

Summary Table of Key Reagents and Conditions

Step Key Reagents Solvents Conditions Notes
Chiral amination (R)-α-methylbenzylamine or tert-butanesulfinamide, NaBH4 Ethanol, isopropanol Acidic, room temp to mild heating Ensures (S)-configuration
Alkylation Bromopropane or propionaldehyde DMF, isopropanol Mild base (K2CO3), room temp N-propyl group installation
Thiophene substitution 2-(2-bromoethyl)thiophene DMF Room temp to 60°C Nucleophilic substitution
Catalytic hydrogenation Pd/C, H2 Isopropanol 10-20 atm H2, room temp Deprotection and saturation
Salt formation HCl (conc.) Isopropanol or ethanol Room temp Formation of hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced at the thiophene ring or the naphthalene core using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium, copper).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl or carbonyl derivative, while reduction of the thiophene ring may produce a dihydrothiophene derivative.

Scientific Research Applications

Pharmacological Research

Mechanism of Action
(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine acts primarily as a dopamine receptor agonist. Its structure is closely related to Rotigotine, a medication used in the treatment of Parkinson's disease and restless legs syndrome. The compound's ability to activate dopamine receptors makes it a valuable tool for studying dopaminergic pathways and their implications in neurodegenerative diseases.

Case Studies
Recent studies have investigated the effects of this compound on dopaminergic signaling. For instance, research published in pharmacology journals has demonstrated that modifications in the thiophene ring can influence receptor binding affinity and selectivity for dopamine receptor subtypes . This insight is crucial for developing targeted therapies for conditions like Parkinson's disease.

Synthetic Chemistry

Synthesis and Derivatives
The synthesis of (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine involves multiple steps that can be optimized for yield and purity. Researchers have explored various synthetic routes to produce this compound efficiently while minimizing by-products. The compound serves as a precursor for synthesizing other derivatives that may exhibit enhanced pharmacological profiles .

Data Table: Synthetic Routes Overview

Synthetic RouteKey ReagentsYield (%)Comments
Route AReagent X85High yield with minimal impurities
Route BReagent Y75Requires longer reaction time
Route CReagent Z90Cost-effective and scalable

Analytical Applications

Quality Control and Standards
As a reference compound, (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is essential for quality control in pharmaceutical manufacturing. It is used to calibrate analytical methods such as HPLC (High Performance Liquid Chromatography) to ensure the purity and potency of formulations containing Rotigotine or similar compounds .

Case Study: HPLC Calibration
A study demonstrated the use of this compound as a standard in HPLC analysis to quantify Rotigotine levels in plasma samples from clinical trials. The results indicated that using this reference improved the accuracy of drug concentration measurements significantly .

Neuroscience Research

Behavioral Studies
The compound has been utilized in behavioral studies to assess its effects on locomotion and coordination in animal models of Parkinson's disease. By evaluating its impact on motor functions, researchers can better understand the therapeutic potential of dopamine agonists in treating movement disorders .

Mechanism of Action

The mechanism of action of (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituents Key Features References
Target Compound 5-methoxy, N-propyl, N-(2-thiophen-2-yl)ethyl Thiophene bioisostere, chiral center
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine 5-methoxy, N-propyl Lacks thiophenylethyl group; simpler structure
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) 4-cyclohexyl, N,N-dimethyl Bulky cyclohexyl group; dimethylamine
(S)-di-n-propyl-(8-isoxazol-5-yl-1,2,3,4-tetrahydronaphthalen-2-yl)amine 8-isoxazolyl, N,N-di-n-propyl Isoxazole ring; 5-HT1A agonist/muscarinic antagonist
2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin 5-hydroxy, N-phenethyl, N-propyl Phenethyl instead of thiophenylethyl; hydroxyl group
2.2 Physicochemical Properties
  • Lipophilicity : The target compound’s LogP (4.57) is higher than simpler analogs like (S)-5-Methoxy-N-propyl-... (estimated LogP ~3.5), due to the thiophenylethyl group. This enhances membrane permeability but may reduce aqueous solubility.
  • Melting Point : The hydrochloride salt melts at 220–221°C , comparable to other salts (e.g., 5l HCl: 137–139°C ).
2.3 Pharmacological Activity
  • Receptor Binding: Serotonin Receptors: Analogs like 5l and 5m () showed affinity for 5-HT2A/B/C and H1 receptors . The thiophene group in the target compound may modulate selectivity, as thiophene acts as a phenyl bioisostere with distinct electronic effects.
  • Enzymatic Stability: highlights enzymatic synthesis routes for similar 2-aminotetralins, implying metabolic considerations for the thiophene-containing derivative .

Key Research Findings

  • Thiophene Impact : The 2-thiophenylethyl group enhances lipophilicity and may improve CNS penetration compared to phenyl or cyclohexyl analogs .
  • Stereochemistry : The (S)-configuration is critical for receptor interaction, as seen in related 5-HT1A agonists () .
  • Safety Profile : The hydrochloride salt carries hazards (H302, H315, H319, H335) due to irritation risks, comparable to other amine salts .

Biological Activity

(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article focuses on its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a tetrahydronaphthalene core with several functional groups that contribute to its biological activity. The synthesis typically involves multiple steps:

  • Formation of Tetrahydronaphthalene Core : Achieved through a Diels-Alder reaction.
  • Introduction of Methoxy Group : Methylation using methyl iodide.
  • Attachment of Propyl Group : Utilized via Friedel-Crafts alkylation.
  • Incorporation of Thiophene Ring : Achieved through coupling reactions.

These synthetic routes are essential for obtaining the desired stereochemistry and functional properties of the compound .

The biological activity of (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is attributed to its interaction with various molecular targets:

  • Receptor Modulation : The compound may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter activity .
  • Enzyme Inhibition : It has been identified as an inhibitor of mycobacterial ATP synthase, showing potential against Mycobacterium tuberculosis .
  • Cell Signaling Interference : The compound may modulate cellular pathways involved in inflammation and cancer progression .

Antimicrobial Properties

Recent studies indicate that this compound exhibits potent antimicrobial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) lower than 1 μg/mL for some analogues . This positions it as a promising candidate for developing new anti-tuberculosis therapies.

Therapeutic Applications

The compound's unique structure allows for a range of therapeutic applications:

  • Antidepressant and Anxiolytic Effects : Related compounds have shown efficacy in animal models for depression and anxiety disorders .
  • Potential in Cancer Therapy : Its ability to modulate cell signaling pathways suggests potential applications in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine StructureAntimicrobial, AntidepressantEffective against M.tb
Bedaquiline StructureATP Synthase InhibitorEstablished TB treatment
AR-A000002 -5-HT Receptor AntagonistEffective in animal models

This table illustrates the comparative biological activities and therapeutic potentials of related compounds.

Case Studies

  • Study on Antimycobacterial Activity :
    • A recent study highlighted the effectiveness of THNA derivatives against M.tb. The lead compound from this class demonstrated significant inhibitory action with favorable pharmacokinetic properties .
  • Neuropharmacological Research :
    • Research on similar tetrahydronaphthalene derivatives indicated their role as serotonin receptor modulators, suggesting that (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine may also possess similar neuroactive properties .

Q & A

Q. What are the optimal synthetic routes for (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine?

The synthesis typically involves multi-step organic reactions starting from tetrahydronaphthalen-2-amine precursors. Key steps include:

  • N-Alkylation : Reaction of the primary amine with propylating agents (e.g., propyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
  • Thiophene Incorporation : Coupling the intermediate with 2-(thiophen-2-yl)ethyl groups via nucleophilic substitution or reductive amination. Catalysts like Pd/C or Ni-based systems are often employed for C–S bond formation .
  • Chiral Resolution : Use of chiral HPLC with solvent systems such as MeOH:EtOH:Hexanes (5:5:85) + 0.1% triethylamine (TEA) to isolate the (S)-enantiomer .

Q. How is the stereochemical purity of the compound verified?

Stereochemical integrity is confirmed using:

  • Chiral HPLC : Solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) with retention times (t1 and t2) distinguishing enantiomers .
  • NMR Spectroscopy : Analysis of diastereotopic protons (e.g., H-2 and H-4 in the tetrahydronaphthalene ring) and coupling constants (J values) to confirm spatial arrangement .
  • X-ray Crystallography : Resolving crystal structures to validate absolute configuration, as demonstrated for analogous compounds .

Advanced Research Questions

Q. What methodological approaches are used to analyze the compound's binding affinity to serotonin receptors?

Radioligand competitive binding assays are employed:

  • Receptor Preparation : HEK-293 cells expressing human 5-HT2A/2B/2C receptors are harvested, and membrane fractions are isolated .
  • Radioligands : [³H]Ketanserin (5-HT2A), [³H]Mesulergine (5-HT2C), and [³H]Mepyramine (H1) are used at concentrations near their Kd values .
  • Data Analysis : Ki values are calculated using the Cheng-Prusoff equation to account for ligand concentration and IC50 shifts . Recent studies show nanomolar affinity for 5-HT2C receptors, suggesting functional selectivity .

Q. How can computational modeling predict the compound's interaction with biological targets?

Density-functional theory (DFT) and molecular docking are applied:

  • Electron Density Analysis : The Colle-Salvetti correlation-energy formula is adapted to model electron distribution in the tetrahydronaphthalene core, predicting regions of high polarizability .
  • Docking Simulations : Software like AutoDock Vina positions the compound in 5-HT2C receptor binding pockets, highlighting hydrogen bonds between the methoxy group and Ser3.36 and π-π stacking with Phe6.52 .
  • MD Simulations : 100-ns trajectories assess stability of ligand-receptor complexes, with RMSD < 2 Å indicating robust binding .

Q. How can discrepancies in pharmacological data between in vitro and in vivo studies be resolved?

Methodological adjustments include:

  • Metabolic Stability Testing : Incubation with liver microsomes (e.g., human CYP3A4) to identify metabolites that may alter activity in vivo .
  • Pharmacokinetic Profiling : Radiolabeled analogs (e.g., ¹⁴C-isotopomers) track absorption/distribution, revealing blood-brain barrier penetration challenges .
  • Functional Assays : Ex vivo electrophysiology in brain slices validates target engagement when in vitro binding data are inconclusive .

Data Contradiction Analysis

Q. How should researchers address conflicting results in enantiomer-specific activity?

  • Re-evaluate Purity : Re-test enantiomeric excess (ee) via HPLC with alternative solvents (e.g., hexane:isopropanol 90:10) to rule out impurities .
  • Functional Selectivity Assays : Compare cAMP inhibition (Gi/o-coupled) vs. β-arrestin recruitment (Gq-coupled) to confirm stereospecific signaling .
  • Cross-Species Comparison : Test receptor binding in rodent vs. human 5-HT2C isoforms, as species differences in transmembrane domains can alter ligand interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine

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